molecular formula C18H20F3N5O2 B2818214 6-ethoxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide CAS No. 2034597-55-0

6-ethoxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide

Cat. No.: B2818214
CAS No.: 2034597-55-0
M. Wt: 395.386
InChI Key: GHOPLBSBWOJEAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-ethoxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . Pyrimidine and its derivatives have been described with a wide range of biological potential i.e. anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups and rings. The pyrimidine ring is a key structural feature, which is an integral part of DNA and RNA and imparts diverse pharmacological properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrimidine derivatives can undergo a variety of reactions, including substitutions and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrimidine is a much weaker base than pyridine and soluble in water .

Scientific Research Applications

Anti-Fibrosis Activity

A study by Gu et al. (2020) synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives, including structures similar to the specified compound, evaluating their anti-fibrotic activities against immortalized rat hepatic stellate cells. Compounds demonstrated significant anti-fibrotic activities, potentially laying the groundwork for novel anti-fibrotic drug development (Gu et al., 2020).

Antibacterial Activity

Research conducted by Bheemanapalli et al. (2008) focused on the synthesis of a new series of 2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives from compounds structurally related to 6-ethoxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide. These compounds were tested for antibacterial activity against Gram-positive and Gram-negative bacteria, with certain derivatives showing better antibacterial activities (Bheemanapalli et al., 2008).

Synthesis of Novel Compounds

A study by Acosta et al. (2013) explored the synthesis and characterization of six closely related 4,6-disubstituted 2-amino-5-formylpyrimidines, which include structural motifs found in this compound. This research highlights the diversity of molecular structures that can be synthesized from pyrimidine derivatives, potentially leading to new drug candidates with varied biological activities (Acosta et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Pyrimidine derivatives have been shown to have a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .

Properties

IUPAC Name

6-ethoxy-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N5O2/c1-2-28-16-4-3-12(10-22-16)17(27)25-13-5-7-26(8-6-13)15-9-14(18(19,20)21)23-11-24-15/h3-4,9-11,13H,2,5-8H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOPLBSBWOJEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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